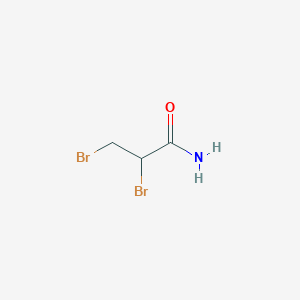

2,3-Dibromopropionamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144295. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3-dibromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQCMQRQFZXQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864554 | |

| Record name | 2,3-Dibromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15102-42-8 | |

| Record name | 2,3-Dibromopropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15102-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015102428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15102-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromopropionamide CAS number and properties

CAS Number: 15102-42-8

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,3-Dibromopropionamide, a halogenated amide with significant chemical reactivity. This guide details its chemical and physical properties, toxicological profile, and plausible biological mechanisms of action, supported by experimental context and data presented for clarity and further research application.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is characterized by the presence of two bromine atoms vicinal to an amide functional group, which confers high reactivity to the molecule. It is used as a raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15102-42-8 | [1][2][3] |

| Molecular Formula | C₃H₅Br₂NO | [1][2][3] |

| Molecular Weight | 230.89 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 132-133 °C | [2] |

| Boiling Point (Predicted) | 315.6 ± 32.0 °C | [2] |

| Density (Predicted) | 2.186 g/cm³ | [2] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [1][2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

Experimental Protocol: Conceptual Synthesis of this compound

Objective: To synthesize this compound by the bromination of acrylamide.

Materials:

-

Acrylamide

-

Liquid Bromine

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve acrylamide in an appropriate inert solvent. Cool the mixture in an ice bath.

-

Bromination: Slowly add a solution of liquid bromine in the same solvent to the cooled acrylamide solution via the dropping funnel with constant stirring. The reaction is exothermic and should be maintained at a low temperature.

-

Reaction Monitoring: The disappearance of the bromine's reddish-brown color indicates the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any unreacted bromine by adding a saturated solution of sodium thiosulfate. Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Diagram 1: Conceptual Experimental Workflow for the Synthesis of this compound

Caption: A conceptual workflow for the laboratory synthesis of this compound.

Toxicological Profile and Biological Activity

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

Source: PubChem[3]

Mechanism of Action

The biological activity of this compound, particularly its biocidal properties, is likely attributed to its electrophilic nature. Similar to other halogenated biocides like 2,2-dibromo-3-nitrilopropionamide (DBNPA), it is expected to react with nucleophilic functional groups in biological macromolecules.[4] The primary targets are likely the thiol groups of cysteine residues in proteins.

This reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol group attacks one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion and the formation of a covalent bond. This modification can lead to the inactivation of essential enzymes, disruption of protein structure and function, and ultimately, cell death. This mechanism suggests that this compound acts as a broad-spectrum biocide.

Diagram 2: Proposed Mechanism of Action of this compound

Caption: The proposed mechanism of biocidal action via protein alkylation.

Applications in Research

Given its chemical structure and reactivity, this compound holds potential as a research tool in several areas:

-

Covalent Inhibitor Development: Its ability to form covalent bonds with nucleophilic amino acid residues makes it a scaffold or fragment for the design of covalent inhibitors targeting specific enzymes.

-

Chemical Biology Probes: It can be used as a probe to identify and study proteins with reactive cysteine residues, which are often involved in catalysis, redox signaling, and protein stability.

-

Biocide Efficacy Studies: As a potent biocide, it can be used in studies investigating microbial resistance mechanisms and the development of new antimicrobial agents.

Safety and Handling

Due to its hazardous nature, this compound must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from oxidizing agents.[5]

References

An In-depth Technical Guide to 2,3-Dibromopropionamide: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromopropionamide is a halogenated amide with potential applications in organic synthesis and as a biologically active compound. Its structure, featuring two bromine atoms on the propyl chain, imparts specific chemical reactivity and physical properties that are of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its potential biological effects.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₃H₅Br₂NO | [1][2] |

| Molecular Weight | 230.89 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 132-133 °C | [2] |

| Boiling Point | 315.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.186 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water. Soluble in DMSO and slightly soluble in Methanol. | [2] |

| pKa | 14.14 ± 0.50 (Predicted) | [1] |

| Storage | Ambient temperatures, in a cool and dark place is recommended. | [2] |

Synthesis and Purification

References

An In-Depth Technical Guide to 2,3-Dibromopropionamide: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropionamide is a halogenated amide whose molecular structure and properties suggest potential for further investigation in various scientific domains, including organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical identity, physicochemical properties, and a proposed synthetic route. While direct biological data is limited, this guide explores potential avenues for research based on the activity of structurally related compounds. All quantitative data is summarized in structured tables, and a detailed, albeit theoretical, experimental protocol for its synthesis is provided.

Molecular Structure and Formula

This compound, with the IUPAC name 2,3-dibromopropanamide, is a derivative of propionamide with bromine atoms substituted at the α and β positions.

Molecular Formula: C₃H₅Br₂NO[1]

SMILES: C(C(C(=O)N)Br)Br[1]

InChI: InChI=1S/C3H5Br2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7)[1]

InChIKey: DZQCMQRQFZXQKN-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 230.89 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 132-133 °C | |

| Boiling Point (Predicted) | 315.6 ± 32.0 °C | |

| Solubility | Insoluble in water; Soluble in DMSO; Slightly soluble in Methanol | |

| pKa (Predicted) | 14.14 ± 0.50 | |

| CAS Number | 15102-42-8 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three main signals:

-

A multiplet corresponding to the two protons on the carbon bearing the primary bromide (C3-H₂).

-

A multiplet for the single proton on the carbon bearing the secondary bromide (C2-H).

-

Two broad singlets for the amide protons (-NH₂), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display three distinct signals corresponding to the three carbon atoms in the molecule:

-

A signal for the carbonyl carbon, typically in the range of 160-180 ppm.

-

Signals for the two carbons bonded to bromine atoms, expected to be in the aliphatic region, shifted downfield due to the electronegativity of the bromine atoms.

Infrared (IR) Spectroscopy

Key expected absorption bands in the IR spectrum include:

-

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ characteristic of a primary amide.

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

-

N-H bending: A band around 1600 cm⁻¹.

-

C-N stretching: A band in the region of 1400 cm⁻¹.

-

C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of this compound

A plausible synthetic route to this compound involves a three-step process starting from acrylic acid. The workflow for this synthesis is outlined in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is based on established chemical transformations for the synthesis of the precursor, 2,3-dibromopropionyl chloride, and standard amidation reactions.[2][3]

Step 1: Synthesis of 2,3-Dibromopropionic Acid

-

In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with acrylic acid.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of liquid bromine to the stirred acrylic acid. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.

-

The product, 2,3-dibromopropionic acid, can be used in the next step with or without further purification.

Step 2: Synthesis of 2,3-Dibromopropionyl Chloride

-

To the crude 2,3-dibromopropionic acid from the previous step, add a slight excess (approximately 1.2 equivalents) of thionyl chloride dropwise at room temperature. A reflux condenser should be fitted to the flask.

-

After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.

-

The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude 2,3-dibromopropionyl chloride.

Step 3: Synthesis of this compound

-

Dissolve the crude 2,3-dibromopropionyl chloride in an anhydrous, inert solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in a suitable solvent dropwise with vigorous stirring. This reaction is highly exothermic.

-

A white precipitate of ammonium chloride and the product, this compound, will form.

-

After the addition is complete, filter the solid mixture.

-

Wash the solid with cold water to remove the ammonium chloride.

-

The remaining solid, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Potential Biological Activity and Research Directions

Direct studies on the biological activity of this compound are not extensively reported in the scientific literature. However, the known bioactivities of structurally similar compounds provide a basis for postulating potential areas of investigation.

Several brominated organic compounds have demonstrated cytotoxic effects. For instance, studies on various brominated flame retardants and other brominated compounds have shown potential for cytotoxicity and enzyme inhibition.[4][5] The presence of two bromine atoms in this compound suggests that it could exhibit similar properties.

The structural alerts within the molecule, such as the alkylating potential of the carbon-bromine bonds, suggest that it could interact with biological nucleophiles, including amino acid residues in proteins (e.g., cysteine, histidine) or DNA bases. This interaction could lead to enzyme inhibition or DNA damage, pathways that are of significant interest in drug development, particularly in the field of oncology.

Given the lack of direct evidence, a logical progression for future research would involve screening this compound for its cytotoxic effects against a panel of cancer cell lines. Should significant activity be observed, subsequent studies could focus on elucidating the mechanism of action, such as identifying protein targets or investigating its effects on cellular signaling pathways related to apoptosis, cell cycle regulation, or DNA damage response. The following diagram illustrates a hypothetical logical workflow for such an investigation.

Caption: Logical workflow for investigating the biological activity.

Conclusion

This compound is a readily synthesizable molecule with physicochemical properties that make it an interesting candidate for further research. While its biological profile remains largely unexplored, the presence of reactive functional groups warrants investigation into its potential as a cytotoxic agent or an enzyme inhibitor. The synthetic protocol and analytical data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such studies. Future work should focus on obtaining detailed spectroscopic characterization and conducting comprehensive biological screenings to unlock the full potential of this compound.

References

- 1. This compound | C3H5Br2NO | CID 85798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0457725B1 - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 3. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 4. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro effects of brominated flame retardants and metabolites on CYP17 catalytic activity: a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dibromopropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dibromopropanamide, a halogenated amide with potential applications in organic synthesis and drug discovery. The document details the compound's chemical properties, outlines detailed protocols for its synthesis from commercially available precursors, and discusses its potential biological activities based on structurally related molecules. Due to a lack of publicly available experimental data, this guide also presents predicted spectral data and discusses potential avenues for future research into its biological efficacy.

Introduction

2,3-Dibromopropanamide, systematically named 2,3-dibromopropanamide according to IUPAC nomenclature, is a chemical compound with the molecular formula C₃H₅Br₂NO.[1] Its structure features a propanamide backbone with bromine atoms substituted at the α and β positions relative to the carbonyl group. Halogenated compounds, particularly those with bromine moieties, are of significant interest in medicinal chemistry due to their ability to participate in various biological interactions, potentially leading to therapeutic effects. The presence of the amide functional group further suggests its potential to interact with biological targets such as enzymes. This guide aims to consolidate the available information on 2,3-dibromopropanamide and provide a foundational resource for researchers interested in its synthesis and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,3-dibromopropanamide is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2,3-dibromopropanamide | [1] |

| Molecular Formula | C₃H₅Br₂NO | [1] |

| Molecular Weight | 230.89 g/mol | [1] |

| CAS Number | 15102-42-8 | |

| Appearance | Predicted to be a solid at room temperature | |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | |

| Melting Point | 132-133 °C | |

| Boiling Point | 315.6 ± 32.0 °C (Predicted) |

Synthesis of 2,3-Dibromopropanamide

There are two primary synthetic routes to 2,3-dibromopropanamide, starting from either 2,3-dibromopropionic acid or its corresponding acyl chloride. The following are detailed experimental protocols for both methods.

General Workflow for the Synthesis of 2,3-Dibromopropanamide

General synthetic pathways to 2,3-Dibromopropanamide.

Experimental Protocols

Protocol 1: Synthesis from 2,3-Dibromopropionic Acid via DCC Coupling

This method utilizes a peptide coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.[2][3][4][5][6]

-

Materials:

-

2,3-Dibromopropionic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ammonia (as a solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dibromopropionic acid (1.0 eq) in anhydrous DCM.

-

If using, add HOBt (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the carboxylic acid solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the reaction mixture at 0 °C for 30 minutes, then add the ammonia solution (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 2,3-dibromopropanamide.

-

Protocol 2: Synthesis from 2,3-Dibromopropionyl Chloride

This is a more direct method that involves the reaction of the acyl chloride with ammonia.[][8][9][10][11]

-

Materials:

-

2,3-Dibromopropionyl chloride

-

Concentrated aqueous ammonia or a solution of ammonia in an organic solvent

-

Anhydrous diethyl ether or DCM

-

Standard workup and purification reagents.

-

-

Procedure:

-

Dissolve 2,3-dibromopropionyl chloride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (or a solution of ammonia in an organic solvent) to the stirred solution of the acyl chloride. A vigorous reaction may occur, and a white precipitate (ammonium chloride and the product) will form.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

If using aqueous ammonia, separate the organic layer. If a precipitate forms, it can be collected by filtration.

-

Wash the organic layer (or the redissolved precipitate) with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize or purify by column chromatography to obtain pure 2,3-dibromopropanamide.

-

Spectral Data (Predicted)

Due to the absence of published experimental spectra for 2,3-dibromopropanamide, the following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,3-dibromopropanamide is expected to show a complex multiplet system due to the presence of a chiral center at the α-carbon and the diastereotopic nature of the β-protons. The expected chemical shifts are:

-

-CH(Br)CONH₂: A multiplet around δ 4.5-4.8 ppm.

-

-CH₂(Br): Two distinct multiplets for the diastereotopic protons, likely in the range of δ 3.8-4.2 ppm.

-

-CONH₂: Two broad singlets for the amide protons, which may appear between δ 6.0-8.0 ppm, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show three distinct signals for the carbon atoms in the propane backbone:

-

C=O: In the range of δ 165-175 ppm.

-

-CH(Br)-: Around δ 45-55 ppm.

-

-CH₂(Br): Around δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dibromopropanamide would be characterized by the following key absorption bands:

-

N-H stretching (amide): Two bands in the region of 3400-3100 cm⁻¹.

-

C=O stretching (amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H bending (amide II): A band around 1600-1640 cm⁻¹.

-

C-N stretching: In the region of 1400-1430 cm⁻¹.

-

C-Br stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum of 2,3-dibromopropanamide would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be expected at m/z 231, 233, and 235. Common fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the amide bond.

Potential Biological Activity and Applications in Drug Development

While there is no specific biological data available for 2,3-dibromopropanamide, the presence of the α-bromoamide moiety suggests potential for biological activity. α-Haloamides are known to be reactive functional groups that can act as alkylating agents and have been explored for their potential as enzyme inhibitors and cytotoxic agents.[12]

For instance, a structurally related compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), is a known biocide with cytotoxic effects on rat thymocytes, suggesting that it can disrupt cell membrane integrity.[4] It is plausible that 2,3-dibromopropanamide could exhibit similar cytotoxic properties. The bromo-amide functionality could potentially interact with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

Logical Framework for Investigating Biological Activity

The following diagram outlines a logical workflow for the initial biological screening of 2,3-dibromopropanamide.

Workflow for biological evaluation of 2,3-Dibromopropanamide.

Conclusion and Future Directions

2,3-Dibromopropanamide is a readily synthesizable compound with potential for applications in medicinal chemistry. This guide has provided detailed protocols for its preparation and predicted its key spectral characteristics. The primary limitation in fully assessing its potential is the current lack of experimental biological and spectral data.

Future research should focus on:

-

Synthesis and Characterization: Performing the described syntheses and obtaining definitive spectral data (NMR, IR, MS) to confirm its structure and purity.

-

Biological Screening: Conducting in vitro cytotoxicity assays against a panel of cancer cell lines to determine its antiproliferative activity.

-

Mechanism of Action Studies: Investigating its potential as an enzyme inhibitor, particularly targeting enzymes with nucleophilic residues in their active sites.

The information presented in this technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemical and biological properties of 2,3-dibromopropanamide.

References

- 1. 2,3-Dibromopropionamide | C3H5Br2NO | CID 85798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Khan Academy [khanacademy.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,3-Dibromopropionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3-Dibromopropionamide (CAS No. 15102-42-8), a compound of interest in organic synthesis and potentially in pharmaceutical and agrochemical development. Due to the limited availability of quantitative solubility data in published literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to be a foundational resource for researchers, enabling them to accurately assess the solubility of this compound in solvent systems relevant to their specific applications.

Introduction

This compound is a halogenated amide with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Understanding its solubility in a range of solvents is a critical first step in its practical application, influencing process development, formulation, and purification strategies. This document collates the currently available solubility information for this compound and provides a robust framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₅Br₂NO | [1][3] |

| Molecular Weight | 230.89 g/mol | [1][3] |

| Melting Point | 132-133 °C | [1] |

| Boiling Point (Predicted) | 315.6 ± 32.0 °C | [1] |

| Appearance | Off-White Solid | [1] |

| pKa (Predicted) | 14.14 ± 0.50 | [1] |

Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Water | Slightly Soluble / Insoluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, yet detailed, protocol for determining the quantitative solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution at a controlled temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Step-by-Step Procedure

-

Preparation of the Slurry: Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a vial. Add a precisely known volume of the solvent of interest to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the slurry to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that a saturated solution is formed. The agitation should be vigorous enough to keep the solid suspended.

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial. Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (pre-equilibrated to the experimental temperature, if possible) to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). A patent for the quantitative chemical analysis of a related compound, 2,3-dibromopropionyl chloride, suggests that titration methods could also be explored and validated.

-

Calculation: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Logical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar amide group and two bromine atoms, alongside a short carbon chain, suggests a degree of polarity. The following diagram illustrates the expected solubility trends based on solvent polarity.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a solid foundation for researchers. The qualitative data indicates solubility in polar aprotic solvents like DMSO. The provided experimental protocol offers a clear and reliable method for determining the precise solubility in any solvent system of interest. Such empirical data is invaluable for the successful design and optimization of processes involving this compound in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dibromopropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromopropionamide is a halogenated amide of significant interest as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its effective handling, purification, and application in further synthetic endeavors. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination and a logical workflow for its synthesis.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its identification and purification. The data, collated from various chemical databases, are summarized below.

| Property | Value | Notes |

| Melting Point | 132-133 °C[1][2] | |

| 133 °C | ||

| Boiling Point | 315.6 °C (Predicted)[1] | |

| 315.6 °C at 760 mmHg[2] |

It is important to note that some sources may report conflicting data; however, the values presented here are the most consistently cited. The significant discrepancy in some reported values, such as a melting point of -83.5 °C, is likely erroneous and should be disregarded.[3]

Experimental Protocols

Accurate determination of the melting and boiling points is essential for verifying the purity of this compound. The following are detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is a widely accepted technique for determining the melting point of a crystalline solid.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end, to a height of approximately 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Determination:

-

For an unknown sample, a rapid preliminary heating is performed to estimate the approximate melting range.

-

For a more precise measurement, the apparatus is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Clamps

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube.

-

Apparatus Setup: The test tube is placed in a heating block or oil bath. A thermometer is positioned so that the bulb is just above the surface of the molten sample.

-

Determination:

-

The sample is heated until it melts and then begins to boil.

-

The temperature is carefully monitored as the vapor rises and condenses on the walls of the test tube.

-

The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature at which the substance actively boils and the vapor condenses. This temperature should be recorded at a specific atmospheric pressure.

-

Synthesis and Workflow Diagrams

The following diagrams illustrate a plausible synthetic route for this compound and a general workflow for its characterization.

Caption: Plausible synthetic pathway for this compound.

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide provides essential data and methodologies for researchers working with this compound. The accurate determination of its melting and boiling points is fundamental for ensuring the purity of the compound, which is critical for its successful application in research and development, particularly in the fields of drug discovery and materials science. The provided protocols offer standardized procedures to achieve reliable and reproducible results.

References

A Technical Guide to the Spectral Analysis of 2,3-Dibromopropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3-Dibromopropionamide, a compound of interest in organic synthesis and as a potential intermediate in pharmaceutical and agrochemical development. This document presents available and predicted spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual workflow for spectroscopic analysis.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR spectral data are predicted based on the known chemical structure and comparison with analogous compounds, as explicit experimental spectra are not widely available in the public domain.

Table 1: Mass Spectrometry (MS) Data for this compound

| Property | Value |

| Molecular Formula | C₃H₅Br₂NO |

| Molecular Weight | 230.89 g/mol |

| Major Fragments (m/z) | 44, 150, 152 |

| Isotopic Pattern | Presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic M, M+2, and M+4 pattern for bromine-containing fragments. |

Source: NIST Mass Spectrometry Data Center.[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 1H | -NH (amide) |

| ~7.0 - 7.5 | Broad Singlet | 1H | -NH (amide) |

| ~4.5 - 4.8 | Doublet of Doublets | 1H | -CH(Br)- |

| ~3.8 - 4.2 | Multiplet | 2H | -CH₂(Br) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | -C=O (amide) |

| ~45 - 55 | -CH(Br)- |

| ~35 - 45 | -CH₂(Br) |

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretch (amide) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 - 1640 | Strong | C=O stretch (Amide I) |

| ~1650 - 1590 | Medium | N-H bend (Amide II) |

| ~700 - 500 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and Mass Spectra for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Transfer the solution to a clean NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment on a 300-600 MHz NMR spectrometer.

-

Acquire 8 to 16 scans for a well-concentrated sample.

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

Employ a relaxation delay of 2-5 seconds.

-

Set a spectral width of approximately 200-250 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections on the resulting spectrum.

-

Reference the chemical shifts to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is IR-transparent and serves as a matrix.

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

-

Ensure the sample is free of non-volatile materials.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a capillary column suitable for the analysis of polar and halogenated compounds (e.g., a DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature that ensures the elution of the compound (e.g., 280 °C).

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard for creating a fragment library.

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

-

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to the GC peak will show the molecular ion (if stable enough to be observed) and the fragmentation pattern.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation. The presence of two bromine isotopes will result in a characteristic isotopic pattern for bromine-containing fragments.[2][3]

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

Potential Biological Activities of 2,3-Dibromopropionamide: A Technical Guide Based on Structurally Related Compounds

Disclaimer: Direct scientific literature detailing the specific biological activities of 2,3-Dibromopropionamide is notably scarce. This technical guide, therefore, leverages data from the closely related and extensively studied biocide, 2,2-Dibromo-3-nitrilopropionamide (DBNPA), to infer potential biological activities and mechanisms of action. The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that the biological profile of this compound may differ.

Introduction

This compound is a halogenated amide with the chemical formula C₃H₅Br₂NO.[1][2] While its primary documented application is as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, its structural similarity to potent biocides suggests a potential for significant biological activity.[3][4] This guide explores these potential activities by examining the rich dataset available for the analogous compound, DBNPA.

Antimicrobial Activity

DBNPA is a broad-spectrum antimicrobial agent with rapid-kill capabilities against a wide range of microorganisms, including bacteria, fungi, and algae.[5] It is widely used as a biocide in industrial applications such as water treatment, paper and pulp manufacturing, and in oil and gas extraction.[5][6] The antimicrobial efficacy of DBNPA is attributed to its ability to rapidly inhibit essential biological processes within microbial cells.

Mechanism of Action

The primary mechanism of antimicrobial action for DBNPA is through its electrophilic nature. It readily reacts with nucleophilic cellular components, particularly the thiol groups found in proteins like cysteine and glutathione.[7] This interaction leads to the formation of disulfide bonds, causing irreversible damage to proteins and subsequent disruption of critical cellular functions, including respiration and ATP synthesis.[7] DBNPA is classified as a moderate electrophilic biocide that interferes with key metabolic components without causing membrane lysis.[7]

DOT Script for Mechanism of Action:

Caption: Proposed mechanism of antimicrobial action for DBNPA.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial efficacy of DBNPA against various microorganisms.

| Microorganism | Concentration | Effect | Reference |

| Various Bacteria and Fungi | 5 ppm (shock dose) | ~100% killing efficiency in paper machine white water | [6] |

| Pseudomonas | Not specified | High killing efficiency | [6] |

| Iron Bacteria | Not specified | High killing efficiency | [6] |

Toxicological Profile

The high reactivity that confers potent antimicrobial properties to DBNPA also results in significant toxicity to other organisms. Understanding this toxicological profile is crucial for assessing the potential risks and therapeutic index of related compounds like this compound.

Aquatic Toxicity

DBNPA exhibits high toxicity to aquatic organisms. Studies on zebrafish (Danio rerio) have demonstrated that even low concentrations can have detrimental effects on embryonic development, with higher concentrations leading to rapid mortality in both larvae and adult fish.[8]

| Organism | Endpoint | Value | Reference |

| Zebrafish (Danio rerio) adults | LC₅₀ | 9.3 ppm | [8] |

| Zebrafish (Danio rerio) larvae | LC₅₀ | 9.1 ppm | [8] |

| Daphnia magna | LOEC | 0.053 mg/L | [9] |

| Daphnia magna | NOEC | 0.072 mg/L | [9] |

| Juvenile rainbow trout | Growth effects | 0.01875 mg/L (28-day exposure) | [9] |

Mammalian Toxicity

In mammalian systems, DBNPA is considered to have moderate acute oral toxicity.[10] Studies on rat thymocytes have shown that DBNPA can induce cell lethality in a steep concentration-dependent manner, suggesting that its cytotoxic effects are linked to changes in membrane fluidity.[10]

| Organism | Endpoint | Value | Reference |

| Rat | Oral LD₅₀ | 178 mg/kg or 207 mg/kg | [10] |

| Rat Thymocytes | Cytotoxicity | 3–7.5 μM (steep concentration-dependent increase in cell lethality) | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of biological activity. The following sections outline methodologies that have been used to evaluate the efficacy and toxicity of DBNPA.

Determination of Antimicrobial Efficacy in Industrial Water Systems

Objective: To assess the killing efficiency of a biocide against microbial populations in paper machine white water.

Methodology:

-

Sample Collection: Collect white water samples from the paper machine.

-

Microbial Enumeration: Determine the initial total bacterial colony counts, as well as specific counts for organisms like Pseudomonas and iron bacteria, using appropriate culture media (e.g., Cetrimide agar for Pseudomonas).

-

Biocide Treatment: Introduce a shock dose of the biocide (e.g., 5 ppm of DBNPA) to the water samples.

-

Incubation: Incubate the treated samples under conditions that favor microbial growth (e.g., 30°C for 24-48 hours).

-

Post-treatment Enumeration: Determine the microbial counts after the incubation period.

-

Calculation of Killing Efficiency: Calculate the percentage reduction in microbial counts to determine the killing efficiency of the biocide.[6]

DOT Script for Experimental Workflow:

References

- 1. scbt.com [scbt.com]

- 2. This compound | C3H5Br2NO | CID 85798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 15102-42-8 [m.chemicalbook.com]

- 4. This compound | 15102-42-8 [chemicalbook.com]

- 5. camachem.com [camachem.com]

- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 7. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 2,3-Dibromopropionamide research

An In-depth Technical Guide to 2,3-Dibromopropionamide (DBPA) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DBPA) is a halogenated amide that serves as an important intermediate in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, featuring bromine atoms on adjacent carbons, suggests a potential for biological activity. However, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth research into its specific biological effects, mechanism of action, and potential therapeutic applications.

This technical guide consolidates the available information on DBPA, covering its physicochemical properties, synthesis, and structural characterization. Due to the limited data on its biological activity, this review also draws comparisons with the structurally related and more extensively studied biocide, 2,2-dibromo-3-nitrilopropionamide (DBNPA), to provide a contextual framework for potential mechanisms and toxicological profiles. This guide aims to provide a thorough overview of the current state of knowledge on DBPA and to highlight critical gaps that warrant future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 15102-42-8 | [1][3] |

| Molecular Formula | C₃H₅Br₂NO | [1][3] |

| Molecular Weight | 230.89 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 132-133 °C | [1] |

| Boiling Point | 315.6 ± 32.0 °C (Predicted) | [1] |

| Density | 2.186 g/cm³ | [1] |

| Water Solubility | Insoluble | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa | 14.14 ± 0.50 (Predicted) | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Structural Characterization

Proposed Synthesis Workflow

The synthesis of DBPA likely proceeds in two main stages: the bromination of acrylic acid to form 2,3-dibromopropionic acid, followed by conversion to the acyl chloride and subsequent amidation.

Caption: Proposed synthetic pathway for this compound (DBPA).

Experimental Protocols

1. Synthesis of 2,3-Dibromopropionyl Chloride (Precursor)

The following protocol is adapted from a patented process for the preparation of the DBPA precursor.[5]

-

Materials: Acrylic acid, liquid bromine, thionyl chloride, iron(III) chloride solution (40% in water).

-

Procedure:

-

A reactor is charged with 224 g of bromine at a temperature of 15-20 °C.

-

With continuous stirring, 100 g of acrylic acid is added uniformly over a period of 8 hours. The reaction is exothermic, and the temperature rises, causing the mixture to reflux.

-

After the addition is complete, the mixture is stirred for 30 minutes at 64-66 °C to yield a melt of 2,3-dibromopropionic acid.

-

To this melt, 1.1 g of a 40% aqueous iron(III) chloride solution is added as a catalyst.

-

While stirring, 191 g of thionyl chloride (a 15% excess) is added uniformly to the melt at 65 °C.

-

The reaction to form 2,3-dibromopropionyl chloride proceeds, with subsequent steps to remove volatile components.[5]

-

2. Crystallization for X-ray Diffraction

A study on the crystal structure of racemic this compound provides the following method for crystal preparation.[6]

-

Material: Racemic this compound.

-

Solvent: Methanol.

-

Procedure: The compound was crystallized from methanol to obtain colorless block-like crystals suitable for single-crystal X-ray diffraction analysis.[6]

Structural Analysis Data

The single-crystal X-ray study of rac-2,3-Dibromopropionamide yielded precise data on its crystal structure and molecular geometry.[6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 9.133 Å, b = 6.452 Å, c = 8.991 Å |

| β = 103.574° | |

| Temperature | 296 K |

| Calculated Density | 2.232 Mg m⁻³ |

| Br···Br Contact | 3.514 Å |

| R-factor | 0.066 |

Biological Activity and Mechanism of Action: A Comparative Perspective

There is a significant lack of published data regarding the biological activity, toxicity, and mechanism of action specifically for this compound. However, insights can be drawn from the well-documented activities of the related biocide, 2,2-dibromo-3-nitrilopropionamide (DBNPA), which is used extensively in industrial applications.

Mechanism of Action of DBNPA (A Potential Analogue)

DBNPA is known to be an electrophilic biocide that interferes with key metabolic processes within microorganisms.[7] Its primary mechanism of action involves the interaction with thiol groups of proteins and other essential molecules within the cell.[7]

Caption: Postulated mechanism of action for the biocide DBNPA.

This mechanism involves the following steps:

-

Cellular Entry: The biocide enters the cell via diffusion.[7]

-

Reaction with Thiols: It reacts with thiol groups present in proteins, such as those in cysteine residues or glutathione.[7]

-

Protein Damage: This reaction leads to the formation of disulfide bonds, causing irreversible damage to the protein's structure and function.[7]

-

Metabolic Inhibition: The damage to essential enzymes disrupts critical cellular processes, including respiration and ATP synthesis, ultimately leading to cell death.[7]

It is plausible that DBPA, possessing a similar brominated aliphatic structure, could exert biological effects through a related electrophilic mechanism. However, this hypothesis requires direct experimental validation.

Toxicology of Related Brominated Compounds

While toxicological data for DBPA is absent, studies on DBNPA provide a benchmark for the potential toxicity of such compounds.

| Compound | Organism/System | Endpoint | Value/Observation | Reference(s) |

| DBNPA | Zebrafish (larvae) | LC₅₀ | 9.1 ppm | [No source found] |

| DBNPA | Zebrafish (adult) | LC₅₀ | 9.3 ppm | [No source found] |

| DBNPA | Rat Thymocytes | Cytotoxicity | A steep concentration-dependent increase in cell death between 3–7.5 μM. | [No source found] |

These findings indicate that small brominated molecules like DBNPA can exhibit high toxicity to aquatic organisms and mammalian cells in vitro. This underscores the need for careful toxicological evaluation of DBPA before its consideration for any application involving potential biological exposure.

Conclusion and Future Directions

This compound is a chemical intermediate with well-defined physicochemical properties and a clear path for chemical synthesis. The available research has focused primarily on its chemical characteristics and structural elucidation via X-ray crystallography.

However, there is a profound gap in the scientific literature concerning its biological activity. Key areas for future research include:

-

Biological Screening: Systematic screening of DBPA against various cell lines (e.g., cancer, microbial) to identify any potential cytotoxic or antimicrobial activity.

-

Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should focus on elucidating its specific molecular targets and mechanism of action to determine if it aligns with related electrophilic biocides.

-

Toxicological Evaluation: Comprehensive in vitro and in vivo toxicological studies are necessary to establish a safety profile for the compound.

-

Comparative Studies: Direct comparative studies between DBPA and related compounds like DBNPA would provide valuable structure-activity relationship (SAR) insights.

Addressing these research gaps is crucial for unlocking any potential applications of this compound in drug development or other life science fields and for ensuring its safe handling and use.

References

- 1. This compound CAS#: 15102-42-8 [m.chemicalbook.com]

- 2. This compound | 15102-42-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C3H5Br2NO | CID 85798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

safety, handling, and hazard information for 2,3-Dibromopropionamide

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2,3-Dibromopropionamide

This guide provides comprehensive , intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview.

Chemical Identification

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,3-dibromopropanamide | [3] |

| CAS Number | 15102-42-8 | [1][3][4][5][6] |

| EC Number | 239-153-5 | [3][4][6] |

| Molecular Formula | C₃H₅Br₂NO | [1][3][5][6] |

| Molecular Weight | 230.89 g/mol | [1][3][5] |

| Canonical SMILES | C(C(C(=O)N)Br)Br | [3][5] |

| InChI Key | DZQCMQRQFZXQKN-UHFFFAOYSA-N | [3][5] |

| Synonyms | Propanamide, 2,3-dibromo- |[3][5][6] |

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards include being harmful if swallowed, causing severe skin burns and eye damage, and causing respiratory irritation.[3][4][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | GHS07 | Danger / Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 132-133 °C | [1][6] |

| Boiling Point | 315.6 ± 32.0 °C (Predicted) | [1][6] |

| Density | 2.186 g/cm³ at 20 °C | [1][4][6] |

| Solubility in Water | Soluble | [4] |

| Vapor Pressure | 0.000433 mmHg at 25 °C | [6] |

| Flash Point | 144.7 °C |[6] |

Toxicology Information

The primary routes of exposure are ingestion, skin contact, and inhalation.

Table 4: Toxicological Data for this compound

| Test | Result | Species | Source |

|---|

| LD50 (Oral) | 2,000 mg/kg | Rat |[4] |

-

Skin Corrosion/Irritation: Causes skin irritation.[4] In some classifications, it is listed as causing severe skin burns.[3][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4] Other sources indicate it causes severe eye damage.[3][5]

-

Respiratory or Skin Sensitization: Based on available data, the classification criteria are not met.[4]

-

Germ Cell Mutagenicity: Based on available data, the classification criteria are not met.[4]

-

Carcinogenicity: Based on available data, the classification criteria are not met.[4]

-

Reproductive Toxicity: Based on available data, the classification criteria are not met.[4]

-

STOT-Single Exposure: May cause respiratory irritation.[4]

Safe Handling and Storage

Methodology for Safe Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[5] For laboratory use, handle under a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 6.[4][5]

-

Hygiene Practices: Do not eat, drink, or smoke when using this product.[5] Wash hands and any exposed skin thoroughly after handling.[5][9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust.[8]

-

Empty Containers: Empty containers retain product residue and can be dangerous. Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[10]

Storage Conditions:

-

Store in a cool, dry, well-ventilated place.[9] Recommended storage temperature is 2-8°C.[1]

-

Keep container tightly closed.[9]

-

Incompatible Materials: Strong bases and oxidizing agents.[8]

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

Methodology for PPE Selection and Use:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] In general, avoid breathing dust.[4]

-

Workplace Facilities: Ensure that eyewash stations and safety showers are close to the workstation location.[9][10]

First Aid Measures

Protocol for Emergency Response:

-

General Advice: If symptoms persist, consult a doctor.[4] Show the safety data sheet to the doctor in attendance.[8]

-

If Inhaled: Supply fresh air.[4] If breathing is difficult, give oxygen.[10] If not breathing, give artificial respiration.[9][10] Consult a doctor in case of complaints.[4]

-

In Case of Skin Contact: Immediately wash with water and soap and rinse thoroughly.[4] Remove all contaminated clothing and shoes immediately.[10]

-

In Case of Eye Contact: Rinse opened eye for several minutes under running water.[4] Remove contact lenses if present and easy to do, and continue rinsing.[4] Get medical attention.[9]

-

If Swallowed: Rinse mouth.[5] Do NOT induce vomiting.[5][8][10] Call a poison center or doctor if you feel unwell.[4]

Caption: First Aid Decision Workflow for this compound Exposure.

Fire Fighting Measures

-

Flammability: The product is not flammable.[4]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11] Use extinguishing media suitable for the surrounding fire.[12]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[10] This may include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides/bromide.[8][9][11]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[9][10]

Accidental Release Measures

Protocol for Spill Containment and Cleanup:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 6.[10] Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent the product from entering sewers, surface water, or ground water.[4]

-

Containment: For spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10] For solids, pick up mechanically.[4]

-

Cleaning: Clean up spills immediately.[10] Recommended cleansing agents include water, if necessary, with other cleansing agents.[4]

References

- 1. This compound CAS#: 15102-42-8 [m.chemicalbook.com]

- 2. This compound | 15102-42-8 [chemicalbook.com]

- 3. This compound | C3H5Br2NO | CID 85798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. aksci.com [aksci.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide on the Initial Synthesis Pathways for 2,3-Dibromopropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-Dibromopropionamide, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic route, experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: Electrophilic Addition of Bromine to Acrylamide

The most prevalent and direct method for the synthesis of this compound is the electrophilic addition of molecular bromine across the carbon-carbon double bond of acrylamide. This reaction proceeds via a classic bromonium ion intermediate, followed by nucleophilic attack by the bromide ion, resulting in the desired vicinal dibromide.

The reaction is typically carried out in a suitable solvent, with careful temperature control to manage the exothermic nature of the bromination and to minimize potential side reactions. The choice of brominating agent and reaction conditions can be varied to optimize the yield and purity of the final product.

Reaction Scheme:

Experimental Protocols

While a definitive, large-scale synthesis protocol is not extensively documented in publicly available literature, a reliable experimental procedure can be constructed based on established analytical methods that utilize this reaction. The following protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Acrylamide (CH₂=CHCONH₂)

-

Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide with a catalyst)

-

Aqueous Sodium Hydroxide (NaOH) solution (for pH adjustment, if necessary)

-

Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-